N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

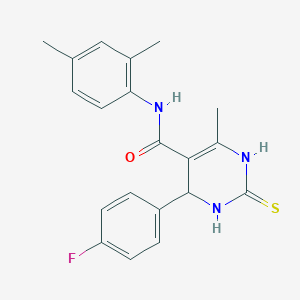

This compound belongs to the tetrahydropyrimidine-carboxamide family, characterized by a pyrimidine core substituted with a thioxo group (C=S) at position 2 and a carboxamide moiety at position 3. Its structure features:

- A 2,4-dimethylphenyl substituent on the carboxamide nitrogen, contributing to steric and electronic modulation .

- A 6-methyl group on the pyrimidine ring, a common feature in bioactive analogs to improve metabolic stability .

The compound’s synthesis likely follows a modified Biginelli reaction, involving cyclocondensation of substituted benzaldehydes, thiourea, and β-ketoamides under acid catalysis, as seen in structurally related analogs .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-11-4-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGTZNIYJLMMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The subsequent steps include:

- **Formation of the Tetrahydropyr

Biological Activity

N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of the thioxo group and the fluorophenyl moiety is particularly noteworthy.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F N3OS |

| Molecular Weight | 329.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Common methods include:

- Condensation Reactions : Utilizing amines and isothiocyanates to form the thioxo group.

- Substitution Reactions : Introducing the fluorophenyl group through nucleophilic aromatic substitution.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (μg/mL) |

|---|---|---|

| N-(4-fluorophenyl)-6-methyl-2-oxo | E. coli | 8 |

| N-(2,4-dimethylphenyl)-6-methyl-2-thioxo | S. aureus | 12 |

Antiviral Activity

This compound has been evaluated for its inhibitory effects on HIV integrase. In vitro studies demonstrated that certain derivatives showed moderate inhibitory activity with IC50 values around 0.65 µM . However, further studies indicated limited efficacy in cellular models for HIV inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication.

- Targeting Bacterial Pathways : Its structural features allow it to disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Study on HIV Integrase Inhibition

A recent study focused on the synthesis and evaluation of various tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound demonstrated an IC50 value of 0.65 µM but did not show significant antiviral activity in cell culture assays . This highlights the need for further optimization of these compounds for potential therapeutic use.

Antimicrobial Evaluation

In another study evaluating antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated promising activity against Bacillus subtilis and moderate activity against Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine/Other Substituents : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or ethoxyphenyl analogs, as fluorine is a common bioisostere .

- Carboxamide vs. Ester Derivatives : Carboxamide derivatives (e.g., target compound) generally exhibit improved bioavailability over ester analogs due to reduced hydrolysis susceptibility .

Key Insights :

- Antimicrobial Potency : The trifluoromethylphenyl analog shows stronger activity than furyl derivatives, suggesting electron-withdrawing substituents enhance antimicrobial effects.

- Antioxidant Efficacy: Thioxo-furyl derivatives outperform non-heterocyclic analogs, highlighting the role of aromatic heterocycles in radical scavenging.

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with pyrimidine precursors. Key steps include:

- Cyclocondensation : Using thiourea derivatives and β-keto esters under acidic conditions to form the tetrahydropyrimidine core .

- Substituent Introduction : Selective alkylation/arylation at the 4-position of the pyrimidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Carboxamide Formation : Coupling the pyrimidine carboxylic acid intermediate with 2,4-dimethylphenylamine using carbodiimide-based activating agents (e.g., DCC or EDC) . Characterization : Intermediates are validated via / NMR (to confirm regiochemistry), HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which spectroscopic techniques are essential for confirming structure and purity?

- NMR Spectroscopy : NMR identifies substituent environments (e.g., aromatic protons at δ 6.8–7.4 ppm, thiocarbonyl S-H resonance absence confirms thioxo group). NMR detects the 4-fluorophenyl moiety (δ -110 to -115 ppm) .

- Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M+H] at m/z 438.1542 for CHFNOS) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at 254 nm .

Q. What structural features influence the compound’s stability under varying pH conditions?

- The thioxo group at position 2 increases susceptibility to oxidation, requiring inert atmospheres during synthesis.

- The 4-fluorophenyl substituent enhances electron-withdrawing effects, stabilizing the pyrimidine ring against hydrolytic degradation at acidic pH .

- Stability studies: Use accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields caused by steric hindrance from the 2,4-dimethylphenyl group?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates .

- Catalysis : Use Pd(PPh) with Buchwald-Hartwig conditions for efficient C-N coupling at hindered sites .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% via enhanced kinetic control .

Q. What strategies resolve contradictions between computational NMR predictions and experimental data?

- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) and compute chemical shifts. Discrepancies >0.3 ppm suggest conformational flexibility (e.g., rotational barriers in the carboxamide group) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in the tetrahydropyrimidine core) causing signal broadening .

Q. How does fluorination at the 4-phenyl position affect electronic properties and reactivity?

- Electron-Withdrawing Effect : The fluorine atom decreases electron density on the pyrimidine ring (measured via Hammett σ ~0.15), enhancing electrophilic substitution reactivity at the 5-position .

- X-ray Crystallography : Reveals altered dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) that influence π-stacking in solid-state formulations .

Q. What in vitro assays evaluate bioactivity, given structural similarities to immunomodulatory pyrimidines?

- Enzyme Inhibition : Screen against kinases (e.g., JAK3) using fluorescence polarization assays (IC determination) .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with SAR analysis comparing substituent effects (e.g., 2,4-dimethyl vs. 4-methoxyphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.